molecular formula C8H14Cl2N2 B1144153 N-Isopropylpyridin-2-amine CAS No. 15513-18-5

N-Isopropylpyridin-2-amine

Cat. No. B1144153
CAS RN: 15513-18-5
M. Wt: 209.11616
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Isopropylpyridin-2-amine and related compounds typically involves the amination of pyridines. A general and efficient method for the 2-amination of pyridines and quinolines has been developed, where pyridine N-oxides are converted to 2-aminopyridines using a one-pot fashion with good functional group compatibility and high yields (Yin et al., 2007). This method provides a straightforward pathway to obtain N-Isopropylpyridin-2-amine through the selective amination process.

Molecular Structure Analysis

The molecular structure of N-Isopropylpyridin-2-amine and its analogs can exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown the existence of multiple isomeric structures within a relatively small energy difference, some of which possess divalent N(I) character indicating a competition between the thiazole and pyridine groups in accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013). This molecular flexibility and electron distribution are crucial for its chemical reactivity and properties.

Chemical Reactions and Properties

N-Isopropylpyridin-2-amine participates in various chemical reactions, illustrating its reactivity and functional group compatibility. For instance, its derivatives can undergo regioselective lithiation, offering a useful method for the synthesis of disubstituted pyridines (Epsztajn et al., 1980). This highlights its potential in organic synthesis, particularly in the construction of complex pyridine-based scaffolds.

Physical Properties Analysis

The physical properties of N-Isopropylpyridin-2-amine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. However, specific studies detailing these properties were not identified in the search results, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of N-Isopropylpyridin-2-amine, including acidity, basicity, and nucleophilicity, are tied to its molecular structure and the presence of the pyridine ring. The N-oxide and amine functionalities present in the compound and its derivatives allow for diverse reactivity patterns, including nucleophilic substitution and cyclocondensation reactions (Ju & Varma, 2006). Such properties make N-Isopropylpyridin-2-amine a valuable building block in synthetic organic chemistry.

Scientific Research Applications

  • Amination of Pyridines : A general and efficient method for the 2-amination of pyridines, including N-Isopropylpyridin-2-amine, has been developed. This process involves converting pyridine N-oxides to 2-aminopyridines, showing high yields, excellent selectivity, and good functional group compatibility (Yin et al., 2007).

  • Mild Preparation of 2-Aminopyridines : An alternative, mild one-pot amination procedure for the synthesis of 2-aminopyridines from corresponding pyridine-N-oxides is presented. This method offers a mild alternative to S(N)Ar chemistry and is applicable to a variety of amines and heterocyclic-N-oxides (Londregan et al., 2010).

  • Synthesis and Applications in Organometallic Chemistry : N-Isopropylpyridin-2-amine has been used in the synthesis of robust dimethylgold(III) complexes. These complexes exhibit properties like air-stability and thermal robustness, making them significant in organometallic chemistry (Schouteeten et al., 2006).

  • Metallation and Functionalization : The metallation and functionalization of 2-Isopropylpyridine have been achieved using potassium diisopropylamide (KDA), leading to good to excellent yields with a range of electrophiles. This highlights its potential in synthetic chemistry (Pasquinet et al., 1998).

  • Microbial Engineering for N-Functionalized Amines : N-Isopropylpyridin-2-amine is part of a broader category of N-functionalized amines significant in the pharmaceutical and fine-chemical industries. Advanced microbial engineering methods have been developed for sustainable manufacturing routes to these compounds (Mindt et al., 2020).

Safety And Hazards

N-Isopropylpyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation .

Future Directions

N-Isopropylpyridin-2-amine is appreciated across industry lines for its multiple application potentials. It takes the central stage in producing diverse pharmaceutical compounds, contributing to disease control and health sector efficiencies .

properties

IUPAC Name

N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPJCPJUEYREHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylpyridin-2-amine

CAS RN

15513-18-5
Record name N-(1-Methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15513-18-5
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Record name 15513-18-5
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Citations

For This Compound
16
Citations
P Koch, D Schollmeyer, S Laufer - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C22H19FN4, the quinoxaline system makes dihedral angles of 32.07 (13) and 69.64 (13) with the 4-fluorophenyl and pyridine rings, …
Number of citations: 1 scripts.iucr.org
C Hamngren, P Dinér, M Grøtli… - Optical Trapping and …, 2012 - spiedigitallibrary.org
… When the cells are treated with a 25 µM Hog1 inhibitor 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-Nisopropylpyridin-2-amine and subsequently a sorbitol-inhibitor mixture in the four-…
Number of citations: 3 www.spiedigitallibrary.org
C Hamngren Blomqvist, P Dinér, M Grøtli, M Goksör… - Micromachines, 2014 - mdpi.com
… by approximately 75% (from the mean ratio values at t = 150 s) by a 25 µM concentrate of the Hog1 inhibitor 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine, …
Number of citations: 7 www.mdpi.com
P Koch, H Jahns, V Schattel, M Goettert… - Journal of medicinal …, 2010 - ACS Publications
Various substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)pyridopyrazines were synthesized as novel p38α MAP kinase …
Number of citations: 42 pubs.acs.org
T Kuramochi, A Kakefuda, H Yamada… - Bioorganic & medicinal …, 2005 - Elsevier
Ca 2+ overload in myocardial cells is responsible for arrhythmia. Sodium–calcium exchanger (NCX) inhibitors are more effective than sodium–hydrogen exchanger (NHE) inhibitors …
Number of citations: 27 www.sciencedirect.com
Y Ma, NM Lui, I Keresztes, RA Woltornist… - The Journal of …, 2022 - ACS Publications
The preparation, structure, physical properties, and reactivities of sodium isopropyl(trimethylsilyl)amide (NaPTA) are described. The solubilities at room temperature range from n-…
Number of citations: 4 pubs.acs.org
N Ji, Y Yang, Y Chen, WX Shen, ZS Chen - Drugs of the Future, 2021 - access.portico.org
… Suzuki coupling of 4-bromo-5-chloro-Nisopropylpyridin-2-amine-N-oxide (XVIII) with pincolboronate (IXb) by means of Pd(PPh3)4 and Na2CO3 in benzene at 80 C …
Number of citations: 2 access.portico.org
S Bühler, M Goettert, D Schollmeyer… - Journal of medicinal …, 2011 - ACS Publications
A number of pharmaceutically important drugs contain asymmetric sulfinyl moieties, so the biological evaluation of chiral sulfoxides as human drug metabolites is important for the …
Number of citations: 24 pubs.acs.org
JF Poon, JP Alao, P Sunnerhagen… - Organic & Biomolecular …, 2013 - pubs.rsc.org
… (Z)-4-(4-Fluorostyryl)-N-isopropylpyridin-2-amine (9). To a solution of compound 8 (180 mg, 0.5 mmol) in anhydrous dichloromethane (0.8 ml), trifluoroacetic acid (0.8 ml, 9.7 mmol) was …
Number of citations: 10 pubs.rsc.org
J Veide Vilg, S Dahal, T Ljungdahl, M Grøtli, MJ Tamás - Current genetics, 2014 - Springer
… 1 and include the commercially available Hog1/p38-inhibitor SB203580 (Sigma-Aldrich) and BPTIP [4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine] (compound …
Number of citations: 6 link.springer.com

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